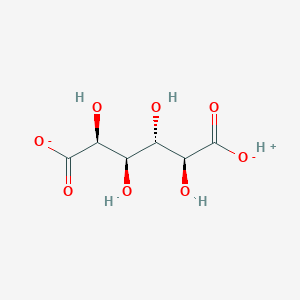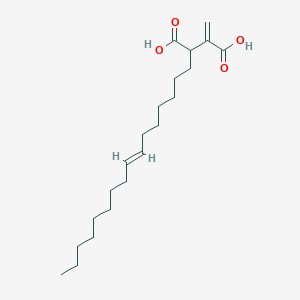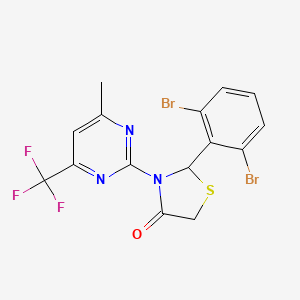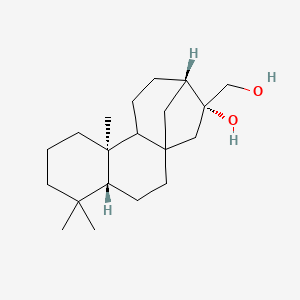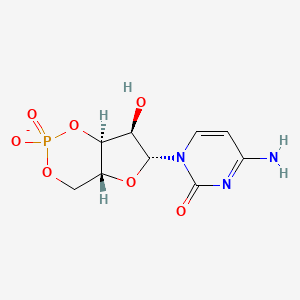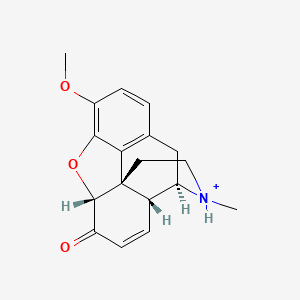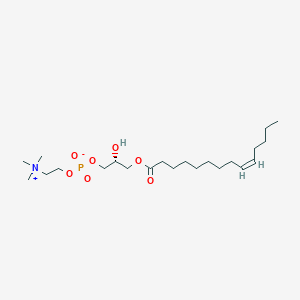
1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidylcholine 14:1(9Z)/0:0 is a lysophosphatidylcholine 14:1 in which the remaining acyl group is (9Z)-tetradecenoyl.
Scientific Research Applications
Sensing Small Molecule Interactions
- A study by Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers, including those containing phosphocholine derivatives like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine. This technique offers a rapid method for detecting interactions between drug candidates and lipid bilayers, potentially useful in drug development and analysis (Huang et al., 2013).
Lipid-Linked Desaturation
- Sperling and Heinz (1993) provided evidence for lipid-linked desaturation of acyl groups in plant microsomal membranes using isomeric alkenyl ether phospholipids. Their findings contribute to understanding how plants introduce double bonds into lipid-linked acyl groups, highlighting the role of molecules like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine in plant biochemistry (Sperling & Heinz, 1993).
Interactions with Ozone
- Lai et al. (1994) investigated the interactions of unsaturated phosphocholines with ozone at the air-water interface. This study is significant for understanding the chemical behavior and stability of compounds like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine under environmental stressors (Lai, Yang, & Finlayson‐Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis
- Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products, which is applicable for monitoring processes involving compounds like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).
Polymerized Liposomes
- Sadownik, Stefely, and Regen (1986) described the synthesis of polymerized liposomes using derivatives of phosphocholine. This research opens pathways for creating stable, biocompatible structures for various biomedical applications (Sadownik, Stefely, & Regen, 1986).
Kinetics in High-Temperature Water
- Changi, Matzger, and Savage (2012) examined the behavior of dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing insights into the stability and degradation pathways of similar phosphocholine compounds under extreme conditions (Changi, Matzger, & Savage, 2012).
properties
Product Name |
1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C22H44NO7P |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h8-9,21,24H,5-7,10-20H2,1-4H3/b9-8-/t21-/m1/s1 |
InChI Key |
JXGLGTFMAQOJBB-HEDKFQSOSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)


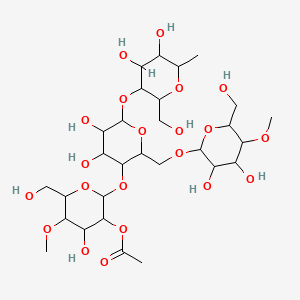
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)
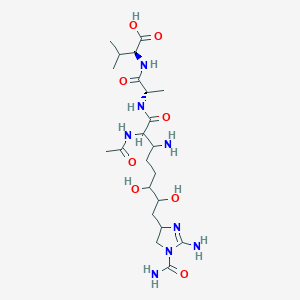
![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)
